molecular formula C29H28N2O4S2 B11978709 N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide CAS No. 303059-33-8

N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide

Katalognummer: B11978709
CAS-Nummer: 303059-33-8
Molekulargewicht: 532.7 g/mol
InChI-Schlüssel: BNBQUKDQWJLXPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide: is a synthetic organic compound characterized by its unique molecular structure This compound features a fluorene core substituted with two sulfonamide groups and two dimethylphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the fluorene core: This can be achieved through Friedel-Crafts alkylation or acylation reactions.

    Introduction of sulfonamide groups: Sulfonation of the fluorene core followed by reaction with appropriate amines to form sulfonamide groups.

    Attachment of dimethylphenyl groups: This can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonamide groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or sulfonamide groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers or electronic devices.

Wirkmechanismus

The mechanism of action of N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide: can be compared with other fluorene-based sulfonamides or dimethylphenyl-substituted compounds.

    N2,N7-Bis(phenyl)-9H-fluorene-2,7-disulfonamide: Lacks the dimethyl groups, which may affect its reactivity and properties.

    N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-diamine: Contains amine groups instead of sulfonamide groups, leading to different chemical behavior.

Uniqueness

The unique combination of sulfonamide and dimethylphenyl groups in This compound imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

303059-33-8

Molekularformel

C29H28N2O4S2

Molekulargewicht

532.7 g/mol

IUPAC-Name

2-N,7-N-bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide

InChI

InChI=1S/C29H28N2O4S2/c1-18-5-11-28(20(3)13-18)30-36(32,33)24-7-9-26-22(16-24)15-23-17-25(8-10-27(23)26)37(34,35)31-29-12-6-19(2)14-21(29)4/h5-14,16-17,30-31H,15H2,1-4H3

InChI-Schlüssel

BNBQUKDQWJLXPD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)NC5=C(C=C(C=C5)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.